4-Cyclopropylbenzoyl chloride
Overview
Description
4-Cyclopropylbenzoyl chloride is an organic compound with the molecular formula C10H9ClO. It is a pale-yellow to yellow-brown liquid at room temperature and is primarily used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals . The compound is characterized by the presence of a cyclopropyl group attached to a benzoyl chloride moiety, which imparts unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Cyclopropylbenzoyl chloride can be synthesized through the reaction of 4-cyclopropylbenzoic acid with thionyl chloride (SOCl2) or oxalyl chloride (COCl) under reflux conditions. The reaction typically proceeds as follows: [ \text{C}_9\text{H}_9\text{COOH} + \text{SOCl}_2 \rightarrow \text{C}_9\text{H}_9\text{COCl} + \text{SO}_2 + \text{HCl} ]
Industrial Production Methods: In industrial settings, the production of this compound involves the use of large-scale reactors where 4-cyclopropylbenzoic acid is treated with thionyl chloride or oxalyl chloride. The reaction is carried out under controlled temperatures and pressures to ensure high yield and purity of the product .
Types of Reactions:
Substitution Reactions: this compound undergoes nucleophilic substitution reactions where the chlorine atom is replaced by various nucleophiles such as amines, alcohols, and thiols.
Hydrolysis: The compound can be hydrolyzed to form 4-cyclopropylbenzoic acid in the presence of water or aqueous bases.
Reduction: It can be reduced to 4-cyclopropylbenzyl alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Amines: React with this compound to form amides under mild conditions.
Alcohols: React to form esters in the presence of a base such as pyridine.
Thiols: Form thioesters under similar conditions as alcohols.
Major Products:
Amides: Formed from the reaction with amines.
Esters: Formed from the reaction with alcohols.
Thioesters: Formed from the reaction with thiols.
Scientific Research Applications
4-Cyclopropylbenzoyl chloride is widely used in scientific research due to its versatility as a chemical intermediate. Some of its applications include:
Pharmaceuticals: Used in the synthesis of various drugs, particularly those with anti-inflammatory and analgesic properties.
Agrochemicals: Serves as an intermediate in the production of herbicides and pesticides.
Material Science: Utilized in the development of advanced materials with specific chemical properties.
Biological Research: Employed in the modification of biomolecules for studying their functions and interactions.
Mechanism of Action
The mechanism of action of 4-cyclopropylbenzoyl chloride involves its reactivity as an acylating agent. It reacts with nucleophiles to form covalent bonds, thereby modifying the structure and function of the target molecules. The molecular targets include proteins, nucleic acids, and other biomolecules, where it can alter their activity and interactions .
Comparison with Similar Compounds
Benzoyl Chloride: Similar in structure but lacks the cyclopropyl group.
4-Methylbenzoyl Chloride: Contains a methyl group instead of a cyclopropyl group.
4-Chlorobenzoyl Chloride: Contains an additional chlorine atom on the benzene ring.
Uniqueness: 4-Cyclopropylbenzoyl chloride is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This makes it more reactive in certain chemical reactions compared to its analogs .
Properties
IUPAC Name |
4-cyclopropylbenzoyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClO/c11-10(12)9-5-3-8(4-6-9)7-1-2-7/h3-7H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFLSDXYKTMMDEA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC=C(C=C2)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.